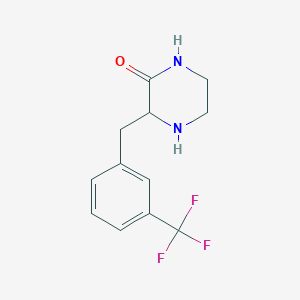
3-(3-Trifluoromethyl-benzyl)-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of the compound “MFCD07373765” involves specific synthetic routes and reaction conditions. The synthesis typically includes a series of chemical reactions that result in the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of “MFCD07373765” is scaled up to meet the demand for this compound. The industrial production methods are designed to be efficient, cost-effective, and environmentally friendly. These methods often involve the use of advanced technologies and equipment to ensure the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: The compound “MFCD07373765” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “MFCD07373765” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “MFCD07373765” depend on the specific type of reaction and the reagents used. These products can have different chemical and physical properties, making them suitable for various applications.
Aplicaciones Científicas De Investigación
The compound “MFCD07373765” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, “MFCD07373765” is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of “MFCD07373765” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed understanding of its mechanism of action is crucial for its application in various fields, including medicine and biology.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “MFCD07373765” include those with comparable molecular structures and properties. These compounds may share similar applications and mechanisms of action.
Uniqueness: The uniqueness of “MFCD07373765” lies in its specific molecular structure and the distinct effects it exerts on its targets. This makes it a valuable compound for scientific research and industrial applications.
Conclusion
The compound “MFCD07373765” is a versatile chemical substance with significant potential in various scientific and industrial fields. Its unique properties, preparation methods, chemical reactions, and applications make it an important compound for further research and development.
Propiedades
Fórmula molecular |
C12H13F3N2O |
|---|---|
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
3-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-2-8(6-9)7-10-11(18)17-5-4-16-10/h1-3,6,10,16H,4-5,7H2,(H,17,18) |
Clave InChI |
YBZBBKSKHDJWRK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(N1)CC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


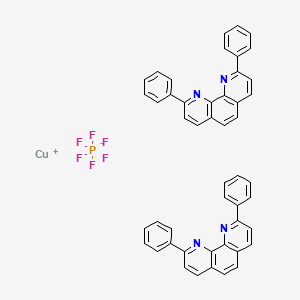
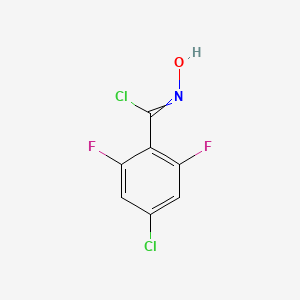

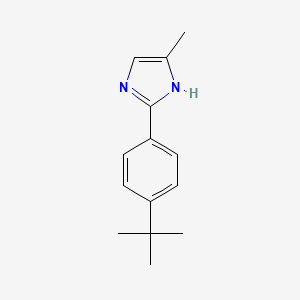
![5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid](/img/structure/B13684779.png)
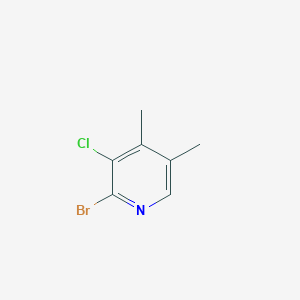
![2,2,2-Trichloroethyl [(2R,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B13684785.png)

![6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13684797.png)

![2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13684825.png)
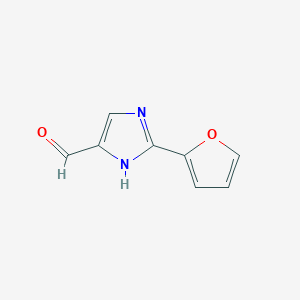

![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)
